molecular formula C25H25ClN2O B11683195 N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11683195
M. Wt: 404.9 g/mol
InChI Key: CLGPGJGINXXHJX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a chlorophenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

This compound exhibits a range of pharmacological activities that make it a candidate for further research and development:

  • Antimicrobial Activity : Studies have indicated that compounds similar to N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide demonstrate significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antiviral Activity : Preliminary research suggests that this compound may inhibit viral replication by targeting specific viral enzymes or host cell receptors. Its antiviral potential has been particularly noted against influenza viruses.
  • Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells. Research indicates it can inhibit cell proliferation and induce cell cycle arrest at the G1/S phase transition, making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Antimicrobial Activity Case Study

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be developed into an antimicrobial agent.

Anticancer Activity Case Study

In a study evaluating the cytotoxic effects on different cancer cell lines:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

This indicates that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Comparative Analysis with Related Compounds

To understand the unique profile of this compound better, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
  • N-(4-methylphenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
  • N-(4-fluorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

Uniqueness

The uniqueness of N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, enhances its potential as an antimicrobial and anticancer agent compared to its analogs .

Biological Activity

N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a quinoline core substituted with a chlorophenyl group and various alkyl groups. The molecular formula is C23H22ClN3O2C_{23}H_{22}ClN_{3}O_{2} with a molecular weight of approximately 440.0 g/mol . Its unique structure is believed to contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the chlorophenyl group is often associated with enhanced radical scavenging activity. A study demonstrated that derivatives of quinoline compounds can inhibit lipid peroxidation and scavenge free radicals effectively .

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory potential. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways such as NF-kB . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Properties

The compound's neuroprotective effects have been highlighted in studies involving neuroinflammation models. It has been shown to protect dopaminergic neurons from damage induced by neurotoxic agents like MPTP, which is relevant for Parkinson's disease research . The mechanism involves the attenuation of microglial activation and reduction in nitric oxide production.

The biological activities of this compound are primarily mediated through:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
  • Modulation of Signaling Pathways : It appears to affect key signaling pathways like NF-kB and MAPK, which are crucial in regulating inflammation and cell survival .

Study 1: Neuroprotective Effects

In an experimental model using MPTP-induced neurotoxicity, treatment with the compound resulted in significant behavioral improvements and protection against dopaminergic neuron loss. The study reported a marked decrease in inflammatory markers associated with neurodegeneration .

Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of similar quinoline derivatives using various assays (DPPH and ABTS). The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting that this compound may exhibit similar properties .

Properties

Molecular Formula

C25H25ClN2O

Molecular Weight

404.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide

InChI

InChI=1S/C25H25ClN2O/c1-24(2)17-25(3,18-9-5-4-6-10-18)21-11-7-8-12-22(21)28(24)23(29)27-20-15-13-19(26)14-16-20/h4-16H,17H2,1-3H3,(H,27,29)

InChI Key

CLGPGJGINXXHJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl)(C)C4=CC=CC=C4)C

Origin of Product

United States

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